2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound belonging to the class of pyran derivatives Pyran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure and functional groups present in the compound .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may have effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, malononitrile, and cyclic 1,3-diketones under specific catalytic conditions. For instance, the use of nano-Al2O3/BF3/Fe3O4 as a catalyst in a water/ethanol mixture under reflux conditions has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction could result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is explored for its use in developing new therapeutic agents.
Industry: The compound’s unique chemical structure allows for its use in the development of novel materials and industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives such as:
- 2-amino-4,5-dihydro-4-arylpyrano indole-3-carbonitriles
- 2-amino-4-(2-(benzyloxy)phenyl)-6-methyl-5-propionyl-4H-pyran-3-carbonitrile
Uniqueness
What sets 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile apart is its specific substitution pattern and the presence of the benzyloxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-19-21(23(26)28-14)20(18(12-24)22(25)29-19)16-7-9-17(10-8-16)27-13-15-5-3-2-4-6-15/h2-11,20H,13,25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCXBYSCXLLOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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